2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide
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Overview
Description
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Triazoloquinoxaline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinoxaline ring system. Common reagents include hydrazine derivatives and quinoxaline precursors under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced through nucleophilic substitution reactions, where the dimethylphenol reacts with the triazoloquinoxaline intermediate.
Acylation: The acetamide moiety is introduced through acylation reactions, typically using acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazoloquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions.
Scientific Research Applications
2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a DNA intercalator and its effects on cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. Studies have shown its potential to inhibit the growth of cancer cells and bacteria.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylbutyl)acetamide
- 2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide lies in its specific functional groups and their arrangement, which contribute to its distinct biological activities and potential applications. The presence of the fluorobenzyl group, in particular, may enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN5O3/c1-16-6-5-9-22(17(16)2)35-25-24-30-31(15-23(33)28-14-18-10-12-19(27)13-11-18)26(34)32(24)21-8-4-3-7-20(21)29-25/h3-13H,14-15H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGICKZIMKZXSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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